1-Propylcyclopropane-1-carbaldehyde

Catalog No.
S13784019
CAS No.
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propylcyclopropane-1-carbaldehyde

Product Name

1-Propylcyclopropane-1-carbaldehyde

IUPAC Name

1-propylcyclopropane-1-carbaldehyde

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-3-7(6-8)4-5-7/h6H,2-5H2,1H3

InChI Key

LZNBIQOEXPNVLU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC1)C=O

1-Propylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring with a propyl group and an aldehyde functional group. Its chemical structure can be denoted as C_6H_10O, where the cyclopropane contributes to the unique properties of the compound. The presence of the aldehyde group (-CHO) makes it reactive, particularly in nucleophilic addition reactions. The compound's structure can be visualized as a three-membered carbon ring (cyclopropane) attached to a propyl chain and an aldehyde functional group at one of the carbon atoms.

Typical for aldehydes, including:

  • Nucleophilic Addition Reactions: The carbonyl carbon in the aldehyde is susceptible to nucleophilic attack, allowing for the formation of alcohols upon reaction with nucleophiles.
  • Oxidation Reactions: The aldehyde can be oxidized to form carboxylic acids under appropriate conditions.
  • Condensation Reactions: It can undergo condensation reactions with amines to form imines or with alcohols to yield acetals.

Several methods have been proposed for synthesizing 1-propylcyclopropane-1-carbaldehyde:

  • Cyclopropanation Reactions: One common method involves the cyclopropanation of propyl-substituted alkenes using diazo compounds or other cyclopropanating agents.
  • Aldol Condensation: The compound can also be synthesized through aldol condensation followed by oxidation of the resulting alcohol to yield the corresponding aldehyde.
  • Functional Group Transformations: Starting from related compounds, functional group transformations can lead to the formation of 1-propylcyclopropane-1-carbaldehyde.

1-Propylcyclopropane-1-carbaldehyde has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Flavor and Fragrance Industry: Due to its unique structure, it may serve as a precursor for flavoring agents or fragrances.
  • Pharmaceuticals: Its derivatives could be explored for potential therapeutic applications.

Several compounds share structural similarities with 1-propylcyclopropane-1-carbaldehyde. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
CyclohexanecarbaldehydeA six-membered ring with an aldehyde groupMore stable due to larger ring size
2-MethylcyclopropanecarbaldehydeA methyl-substituted cyclopropaneExhibits different reactivity due to branching
PropanalA straight-chain aldehydeSimpler structure, lacks cyclic component

Uniqueness of 1-Propylcyclopropane-1-carbaldehyde

The uniqueness of 1-propylcyclopropane-1-carbaldehyde lies in its combination of a cyclopropane ring and a propyl substituent, which influences its reactivity and potential applications in organic synthesis and material science. The strain inherent in the cyclopropane structure may also impart distinct physical properties compared to similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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